![molecular formula C18H17N3 B2511858 6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-52-9](/img/structure/B2511858.png)

6-butyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

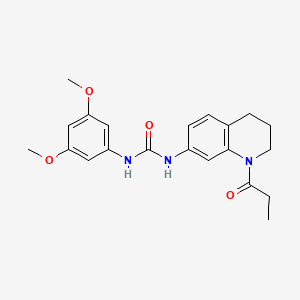

6-Butyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their planar fused ring structures, which contribute to their unique chemical and biological properties. The indoloquinoxaline scaffold is significant in medicinal chemistry due to its potential pharmacological activities, including antiviral, cytotoxic, and multidrug resistance modulating properties .

Mécanisme D'action

Target of Action

The primary target of 6-butyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound is known to intercalate into the DNA helix , disrupting processes vital for DNA replication .

Mode of Action

This compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal functioning of DNA, affecting its replication process .

Biochemical Pathways

The intercalation of this compound into DNA disrupts the normal biochemical pathways involved in DNA replication . This disruption can lead to cytotoxic effects, making this compound potentially useful in cancer treatment .

Pharmacokinetics

It has been reported that the compound exhibits high solubility , which could potentially influence its bioavailability.

Result of Action

The intercalation of this compound into DNA leads to disruption of DNA replication . This disruption can result in cytotoxic effects, as observed in various human cancer cell lines . The compound has shown moderate cytotoxicity against human reproductive organ cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been reported to exhibit remarkable stability and high solubility in acetonitrile , suggesting that the solvent environment can significantly impact its action and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin derivatives with o-phenylenediamine under acidic conditions. Commonly used acids include acetic acid, formic acid, or hydrochloric acid . The reaction can be catalyzed by various agents such as copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles, which enhance the yield and efficiency of the process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing industrial catalysts to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Butyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological activities.

Applications De Recherche Scientifique

6-Butyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.

NCA0424 and B-220: Derivatives of indoloquinoxaline with potent DNA binding affinity and cytotoxic activities.

Uniqueness: 6-Butyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific butyl substitution, which can enhance its lipophilicity and biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .

Propriétés

IUPAC Name |

6-butylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-2-3-12-21-16-11-7-4-8-13(16)17-18(21)20-15-10-6-5-9-14(15)19-17/h4-11H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMMCAXLAPEYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate](/img/structure/B2511777.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2511788.png)

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2511796.png)

![1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)